N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide
Description
N-([2,3′-Bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide (CAS: 2034341-77-8) is a synthetic organic compound with the empirical formula C₁₇H₁₂F₃NO₃ and a molecular weight of 335.28 g/mol . Its structure features a bifuran moiety linked to a benzamide core substituted with a trifluoromethyl group at the 2-position (Figure 1). Key physicochemical properties include:
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)14-4-2-1-3-13(14)16(22)21-9-12-5-6-15(24-12)11-7-8-23-10-11/h1-8,10H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKERNESOFDIMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran moiety, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethylbenzamide core can be prepared by introducing a trifluoromethyl group to a benzamide precursor using reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the bifuran moiety.
Reduction: Reduced forms of the benzamide core.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The bifuran moiety may interact with biological macromolecules through π-π stacking interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzamide core can form hydrogen bonds with target proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s bifuran-methyl and trifluoromethyl benzamide motifs distinguish it from analogs. Below is a comparative analysis with key derivatives (Table 1):
Table 1: Structural and Functional Comparison
*Molecular weights estimated from empirical formulas in cited sources.
Key Observations:
Heterocyclic Substitutions: The target compound’s bifuran moiety contrasts with bipyridine (e.g., 17f) or pyridine (e.g., diflufenican), influencing electronic properties and solubility. Trifluoromethyl groups are common in herbicides (e.g., diflufenican) and pharmaceuticals, enhancing resistance to oxidative metabolism .
Benzamide Derivatives: All compounds share a benzamide backbone, but substituents dictate bioactivity. For example, 17f’s purine core enables kinase inhibition, while diflufenican’s phenoxy-pyridine group confers herbicidal activity .
Physicochemical and Spectroscopic Properties
Limited data for the target compound restrict direct comparisons, but predicted properties align with trends observed in analogs:
- Boiling Point : The target’s higher predicted boiling point (288.3 °C) versus smaller herbicides like etobenzanid (~342 g/mol) suggests stronger intermolecular forces due to its bifuran and trifluoromethyl groups .
- pKa : The target’s basicity (pKa ~13.15) is lower than purine derivatives (e.g., 17f), which often exhibit pKa < 10 due to aromatic nitrogen lone pairs .
NMR and HRMS Trends:
Research Implications and Gaps
- Bioactivity : Unlike CDK inhibitors (17f) or herbicides (diflufenican), the target’s pharmacological/toxicological profile remains uncharacterized. Testing in kinase or pest-control assays is warranted.
- Crystallography : Structural validation via programs like SHELXL or ORTEP-3 (used for analogs ) could resolve conformational details of the bifuran moiety.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide is a compound that has attracted interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide is C16H14F3N1O2. The synthesis typically involves the coupling of a bifuran derivative with a benzamide precursor, often utilizing microwave-assisted synthesis for efficiency and mild reaction conditions.
The mechanism of action for this compound involves its interaction with specific biological targets. The bifuran moiety can engage in π-π stacking interactions, while the benzamide structure is capable of forming hydrogen bonds with biological macromolecules. These interactions can modulate enzyme or receptor activity, leading to various biological effects.
Biological Activity
Research indicates that N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide exhibits significant biological activity:
- Anticancer Activity : Preliminary studies suggest that this compound may show cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to it have demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 (colon cancer) and HeLa (cervical cancer) .
- Mechanism of Cytotoxicity : The compound's cytotoxic effects may stem from its ability to induce apoptosis in cancer cells. This is evidenced by increased caspase activity and morphological changes indicative of apoptosis in treated cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HCT-116 | 36 | Induces apoptosis |
| Cytotoxicity | HeLa | 34 | Induces apoptosis |
| Antibacterial | S. typhimurium | Variable | Inhibition of bacterial growth |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of related compounds, N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide was tested alongside other derivatives. The results indicated that compounds with similar structural features exhibited significant cytotoxicity against HCT-116 and HeLa cell lines, with mechanisms involving apoptosis induction through caspase activation .
Inhibition Studies
Inhibition studies using various assays have shown that compounds similar to N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide can inhibit key enzymes involved in cancer progression and proliferation. These studies highlight the potential for developing this compound as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
